5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a phenyl group at position 3, and a carboxylic acid moiety at position 6. The compound’s molecular framework allows for diverse interactions with biological targets, modulated by the electron-withdrawing carboxylic acid group and hydrophobic substituents (methyl and phenyl groups).
Properties
IUPAC Name |
5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-13(15(19)20)10(2)18-14(17-9)12(8-16-18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKFSKCVYGFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=CC=C3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The regioselectivity of the reaction can be controlled using specific leaving groups, and the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using column chromatography for purification .
Chemical Reactions Analysis
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound has shown promise as an enzyme inhibitor, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives
Key Observations
Role of Carboxylic Acid Position :
- The carboxylic acid at position 6 (as in the target compound) is a common feature in enzyme inhibitors (e.g., ALR2 and XO inhibitors), likely due to its ability to form hydrogen bonds with catalytic residues . Shifting this group to position 3 reduces structural similarity (0.82 similarity score) and may alter target specificity .
In contrast, the 4-(4-chlorobenzyl) group in the ALR2 inhibitor () introduces steric bulk and electron-withdrawing effects, critical for substrate-selective inhibition . Methyl groups at positions 5 and 7 (target compound) may stabilize the core structure and modulate electron density, whereas 7-oxo groups (e.g., in triazolo analogs) increase polarity and hydrogen-bonding capacity .
Thermal and Chemical Stability: The 2,7-dimethyl analog decomposes at ~250°C, suggesting that methyl substituents enhance thermal stability compared to non-methylated derivatives . The target compound’s stability remains uncharacterized but is likely comparable.
Synthetic Accessibility :
- Ultrasound-assisted multi-component reactions () and one-pot syntheses () are effective for related triazolo and tetrazolo derivatives. Similar green chemistry approaches could be adapted for the target compound.
Biological Activity
Overview
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by its fused heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₃N₃O₂
- Molecular Weight: 267.283 g/mol
- CAS Number: 1018125-27-3
Synthesis
The synthesis typically involves the condensation of aminopyrazole with suitable aldehydes or ketones, followed by cyclization and functionalization steps. The regioselectivity can be controlled using specific leaving groups, and the initial reaction proceeds via an addition-elimination mechanism .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell growth through various mechanisms:
- Inhibition of Cell Proliferation: The compound disrupts cellular processes by binding to active sites on target proteins, leading to reduced proliferation in cancer cells.
- Induction of Apoptosis: Studies have demonstrated that treatment with this compound can trigger apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 66 | Inhibition of proliferation |
| MCF-7 | Varies | Induction of apoptosis |
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets such as cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By inhibiting these enzymes, the compound can disrupt normal cell cycle progression and promote cancer cell death .
Study on Anticancer Properties
A study conducted on various derivatives of pyrazolo[1,5-a]pyrimidines highlighted the effectiveness of this compound in reducing viability in A549 cells. The cytotoxicity was compared to cisplatin, a standard chemotherapeutic agent. The results indicated that this compound exhibited a more favorable toxicity profile towards non-cancerous cells while maintaining potent anticancer activity .
Mechanistic Insights
Molecular docking studies have provided insights into the binding modes of this compound with target proteins. These studies suggest that the unique structural features contribute to its selectivity and potency as an inhibitor against specific cancer types .
Q & A
Q. What are the structural features and significance of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in medicinal chemistry?
The compound features a pyrazolo[1,5-a]pyrimidine core with substituents critical to its bioactivity:
- 3-phenyl group : Enhances lipophilicity and π-π stacking interactions with biological targets.
- 5,7-dimethyl groups : Improve metabolic stability by steric hindrance against oxidative enzymes.
- 6-carboxylic acid : Facilitates hydrogen bonding and solubility, enabling interactions with charged residues in enzymes or receptors.
Pyrazolo[1,5-a]pyrimidines are explored for kinase inhibition, antiviral activity, and anti-inflammatory properties due to their structural mimicry of purine bases .
Q. What synthetic routes are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives like this compound?
A typical multi-step synthesis involves:
Core formation : Condensation of 5-amino-1-phenylpyrazole with β-keto esters or diketones under acidic conditions.
Methylation : Use of methyl iodide or dimethyl sulfate in basic media (e.g., K₂CO₃/DMF) to introduce 5,7-dimethyl groups.
Carboxylic acid introduction : Hydrolysis of a precursor ester (e.g., ethyl ester) using NaOH/EtOH or LiOH/H₂O-THF .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., distinguishing 5- vs. 7-methyl groups).
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves spatial arrangement of the phenyl and carboxylic acid groups .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing pyrazolo[1,5-a]pyrimidines be addressed?
Regioselectivity in pyrazole-pyrimidine fusion is influenced by:
- Reaction temperature : Higher temperatures (e.g., reflux in ethanol) favor thermodynamically stable products.
- Catalysts : APTS (3-aminopropyltriethoxysilane) or p-TsOH can direct cyclization to the desired isomer.
- Precursor substitution : Electron-withdrawing groups on pyrazole precursors reduce competing pathways .
Q. What strategies optimize the derivatization of the 6-carboxylic acid group for SAR studies?
- Esterification : Convert to methyl/ethyl esters for improved cell permeability (e.g., H₂SO₄/MeOH).
- Amide coupling : Use EDC/HOBt with amines to generate bioisosteres.
- Salt formation : React with amines (e.g., piperazine) to enhance solubility .
Q. How can computational methods aid in understanding this compound’s mechanism of action?
- Docking studies : Predict binding modes to kinases (e.g., MAPK) by modeling interactions between the carboxylic acid and catalytic lysine residues.
- DFT calculations : Analyze electron distribution at the pyrimidine ring to explain reactivity in nucleophilic substitutions .
Q. What analytical methods resolve contradictions in biological activity data across studies?
- Dose-response curves : Confirm potency (IC₅₀) variability due to assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic stability assays : Use liver microsomes to identify species-specific CYP450 metabolism affecting efficacy .
Q. How does the compound’s stability under varying pH conditions impact formulation?
- pH-solubility profile : Carboxylic acid deprotonates above pH 4.5, increasing aqueous solubility but reducing membrane permeability.
- Degradation pathways : Acidic conditions may hydrolyze the pyrimidine ring, requiring buffered formulations (pH 6–7) .
Methodological Considerations
Q. What protocols ensure high-purity synthesis of this compound?
Q. How should researchers handle discrepancies in spectral data?
- Cross-validate : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Isotopic labeling : Use ¹⁵N-labeled precursors to resolve overlapping signals in complex heterocycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
